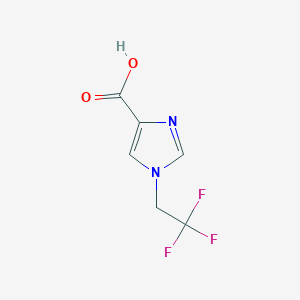

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-1-4(5(12)13)10-3-11/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFLFOPRRGBSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378717-34-0 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trifluoroethyl group attached to an imidazole ring, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅F₃N₂O₂ |

| SMILES | C1=C(N=CN1CC(F)(F)F)C(=O)O |

| InChI | InChI=1S/C6H5F3N2O2/... |

| Predicted CCS (Ų) | 141.6 (for [M+H]+) |

Antimicrobial Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in combating metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound has shown promising results in inhibiting various MBLs, suggesting its utility as a lead compound for developing new antibiotics against resistant strains .

Anticancer Properties

The structural modifications in imidazole derivatives have been associated with enhanced anticancer activity. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of the trifluoroethyl group may contribute to increased potency due to enhanced lipophilicity and improved interactions with biological targets .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Metal Binding : As a metal-binding pharmacophore, it could effectively target metalloenzymes like MBLs by chelating metal ions essential for their activity .

- Cell Signaling Modulation : It may influence signaling pathways critical for cancer progression and antibiotic resistance.

Case Studies

Several studies have explored the efficacy of imidazole derivatives in clinical and preclinical settings:

- Study on MBL Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited MBLs with IC50 values indicating strong potential for development as therapeutic agents against resistant bacterial strains .

- Anticancer Efficacy : Research involving various imidazole derivatives showed that modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and CEM cells. The presence of the trifluoroethyl group was noted to improve the overall pharmacological profile .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is . It features a trifluoroethyl group attached to an imidazole ring, which enhances its lipophilicity and biological activity. The compound's structure allows it to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, making it a potential candidate for various biochemical applications .

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor. Research has indicated that compounds with similar structures can effectively inhibit various enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and autoimmune disorders. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, which may result in selective inhibition of biochemical pathways .

Anticancer Activity

Studies have shown that related compounds exhibit anticancer properties by inhibiting the proliferation of cancer cells. For instance, compounds that interact with menin have been identified as valuable pharmacophores for treating MLL leukemia. The ability of this compound to inhibit specific protein interactions suggests its potential role in cancer therapeutics .

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase

A study focused on the synthesis and evaluation of 1-(2,2,2-trifluoroethyl)-1H-imidazole derivatives demonstrated their potential as dihydroorotate dehydrogenase inhibitors. These inhibitors are crucial for the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. The presence of the trifluoroethyl group significantly influenced the compound's inhibitory activity against this target enzyme .

Case Study 2: Interaction with Biological Targets

Research has highlighted the interactions of this compound with various biological targets. The compound has shown promise in studies involving enzyme inhibition and receptor modulation. Its structural characteristics allow it to participate in significant molecular interactions that can alter biological pathways relevant to disease processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid and analogous compounds:

Key Comparisons :

Substituent Effects: The trifluoroethyl group in the target compound enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (e.g., pKa ~4.5 for 1-methylimidazole-4-carboxylic acid) .

Heterocycle Variations :

- Replacing imidazole with pyrazole (C₆H₅F₃N₂O₂) reduces hydrogen-bonding capacity due to fewer nitrogen lone pairs, impacting receptor binding .

Functional Group Modifications :

- The ethyl ester derivative (C₈H₈F₃N₂O₂) exhibits higher logP (~1.8 vs. ~0.5 for the acid), improving membrane permeability but requiring hydrolysis for activation .

Positional Isomerism :

- Moving the carboxylic acid to the 2-position (C₁₂H₉F₃N₂O₂) alters dipole moments and hydrogen-bonding patterns, affecting interactions with biological targets like enzymes .

Research Findings :

- Synthesis : The target compound’s ethyl ester is synthesized via a rhodium-catalyzed three-component reaction (86% yield), highlighting scalability for industrial applications .

- Biological Relevance : Imidazole derivatives are prevalent in antifungal and anticancer agents. The trifluoroethyl group may improve metabolic stability and bioavailability .

- Thermal Stability: The trifluoroethyl-substituted compounds exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs .

Métodos De Preparación

Amidation Using 2,2,2-Trifluoroethyl Amines and Carboxylic Acids

A patented method describes the preparation of trifluoroethyl-substituted amides via direct amidation of carboxylic acids or their derivatives with 2,2,2-trifluoroethyl amines using coupling reagents and bases, followed by hydrogenolysis to yield the desired amide intermediate. This intermediate can be further transformed into the target imidazole carboxylic acid derivative through subsequent cyclization and functional group manipulations.

-

- Use of coupling reagents to activate carboxylic acid derivatives.

- Base-mediated amidation.

- Hydrogenolysis with catalysts to remove protecting groups or reduce intermediates.

-

- Efficient formation of trifluoroethyl amide intermediates.

- Provides a versatile platform for further cyclization to imidazole derivatives.

Catalytic Synthesis of Imidazole-4-Carboxylic Acid Derivatives

A catalytic method employs an inorganic salt composite catalyst (prepared from barium sulfate, ferric nitrate, and iron sulfate) to synthesize 1H-imidazole-4-carboxylic acid derivatives through a sequence of enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis steps starting from acetyl glycine ethyl ester.

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-sulfydryl-4-imidazole-ethyl formate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath catalyst, methyl acetate solvent | Pale yellow powder intermediate |

| 2 | Conversion to 1H-imidazoles-4-ethyl formate | Toluene solvent, inorganic salt composite catalyst (5 wt%), 60-75 °C | 1H-imidazoles-4-ethyl formate |

| 3 | Hydrolysis to 1H-imidazoles-4-carboxylic acid | Potassium hydroxide solution (1-2%), 25-30 °C, acidification with sulfuric acid to pH 1-2 | Crude 1H-imidazoles-4-carboxylic acid purified by recrystallization |

-

- Mixing barium sulfate paste with ferric nitrate and iron sulfate.

- UV irradiation for 1 hour at 100 °C.

- High-temperature calcination to obtain the catalyst.

-

- High selectivity and yield.

- Environmentally benign catalytic system.

- Mild reaction conditions.

This method is adaptable for the synthesis of trifluoroethyl-substituted imidazole carboxylic acids by incorporating trifluoroethyl amine derivatives in the early steps.

Direct Amidation Using Boron-Based Reagents

An alternative amidation approach uses tris(2,2,2-trifluoroethoxy)borane, prepared from boron oxide and 2,2,2-trifluoroethanol, as an effective reagent to directly convert carboxylic acids and amines into amides under mild conditions.

-

- Reaction in acetonitrile solvent at 80-100 °C.

- Use of scavenger resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) for purification.

- Yields clean trifluoroethyl amide intermediates suitable for further cyclization.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation & Hydrogenolysis (Patent EP2621894B1) | Carboxylic acids/esters + 2,2,2-trifluoroethyl amines | Coupling reagents, hydrogenolysis catalyst | Base, hydrogen atmosphere | High specificity for trifluoroethyl amides | Multi-step, requires hydrogenation setup |

| Catalytic Synthesis via Inorganic Salt Composite Catalyst (Patent CN105693619A) | Acetyl glycine ethyl ester, ethyl formate, potassium thiocyanate | Barium sulfate/ferric nitrate/iron sulfate catalyst | 25-75 °C, toluene or methyl acetate solvent | Mild conditions, recyclable catalyst | Complex catalyst preparation |

| Direct Amidation with Boron Reagent (ACS J. Org. Chem. 2013) | Carboxylic acids + 2,2,2-trifluoroethyl amines | Tris(2,2,2-trifluoroethoxy)borane | 80-100 °C, MeCN solvent | Simple, mild, good yields | Requires preparation of boron reagent |

Research Findings and Notes

- The catalytic inorganic salt composite method enables efficient synthesis of imidazole-4-carboxylic acid frameworks, which can be adapted to trifluoroethyl-substituted analogs by modifying the amine input.

- The boron-based amidation reagent offers a mild and clean synthesis of trifluoroethyl amides, which are key intermediates for constructing the imidazole ring system with trifluoroethyl substitution.

- Hydrogenolysis steps in amidation methods allow selective removal of protecting groups, facilitating the formation of the desired trifluoroethyl imidazole carboxylic acid.

- The choice of method depends on available starting materials, desired scale, and equipment capabilities, with catalytic systems offering greener alternatives and boron reagents providing operational simplicity.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves alkylation of imidazole derivatives with 2,2,2-trifluoroethylating agents. For example, 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 952958-68-8) is synthesized via nucleophilic substitution followed by carboxylation . Key intermediates should be characterized using:

Q. What analytical methods are critical for verifying the purity and stability of this compound?

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity assessment, particularly for detecting residual trifluoroethylating agents .

- Thermogravimetric analysis (TGA) evaluates thermal stability, crucial for storage recommendations .

- FTIR spectroscopy confirms the presence of carboxylic acid (-COOH) and trifluoroethyl (-CF3CH2) functional groups .

Q. How should researchers handle safety and waste management for this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

- Waste disposal: Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks of volatile trifluoroethyl intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Machine learning (ML) models trained on imidazole alkylation datasets can suggest catalysts (e.g., K2CO3 vs. Cs2CO3) to improve yields .

Q. What strategies resolve contradictions in biological activity data for trifluoroethyl-substituted imidazoles?

- Kinase inhibition assays with positive/negative controls (e.g., staurosporine as a pan-kinase inhibitor) validate target specificity .

- Docking studies (AutoDock Vina, Schrödinger Suite) model interactions between the carboxylic acid moiety and enzyme active sites, explaining discrepancies in IC50 values across studies .

- Metabolite profiling (LC-HRMS) identifies degradation products that may interfere with bioactivity assays .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

- Salt formation: Pairing the carboxylic acid with counterions (e.g., sodium or lysine) improves aqueous solubility while retaining hydrogen-bonding interactions critical for target binding .

- Prodrug strategies: Esterification of the carboxylic acid (e.g., ethyl ester derivatives) enhances membrane permeability, with enzymatic hydrolysis regenerating the active form .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct formation: Trifluoroethyl groups may undergo hydrolysis under acidic conditions. Use flow chemistry to control residence time and minimize side reactions .

- Particle engineering: Techniques like spray drying or crystallization optimization ensure consistent particle size distribution, critical for reproducibility in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.